Author: BenchChem Technical Support Team. Date: February 2026
Analyzing NO Donor Comparisons
I'm currently focused on a technical comparison of Diethyl (E)-3-hydroxy-2-nitrosopent-2-enedioate, a specific NO donor with potentially unique properties, against established standards like SNAP. I'm aiming for a comprehensive guide, encompassing reactivity, photo-controllability if applicable, and biological applications compared to more conventional agents. I am also investigating the impact of the NO group in the compound.
Clarifying NO Donor Structure
I'm now diving into the precise identity of "Diethyl (E)-3-hydroxy-2-nitrosopent-2-enedioate." The name is unusual, suggesting an enol-nitroso compound, possibly a niche NO donor or a specific research intermediate. I'm investigating if it aligns with known compounds or fits within the "NOR" series, or if it might be a photo-caged donor. I'm also doing a quick Google search to confirm its properties, but it's sounding very specific.
Verifying NO Donor Identity
Refining the Search
I'm currently finding that the exact IUPAC name "Diethyl (E)-3-hydroxy-2-nitrosopent-2-enedioate" isn't generating the expected results. Instead, I'm encountering similar variations and common solvents like "diethyl ether". This suggests I might need to broaden or refine my search terms to identify the intended compound.
Analyzing the Compound Name
I'm now diving deeper into the name's meaning. It seems the "2-nitroso" and "3-hydroxy" substituents on the pent-2-enedioate backbone are key. I'm focusing on the structural implications, considering it might be a furoxan or NONOate precursor, or a specific research compound. I'm unpacking the "diethyl" esters and the "pent-2-enedioate" component to visualize the structure. I believe the core might relate to Diethyl 2-nitrosoglutarate or Diethyl oxomalonate, or at the very least be a tautomer of related compounds. The next step is a search for structural components.
Investigating NO Donor Potential
I'm now exploring the compound's potential as a nitric oxide donor. I'm considering possibilities like photo-triggering or its similarity to known NO donors, such as the BNN series or DMNG. I'm searching with the IUPAC name alongside "Nitric Oxide" to find related literature. I'm also suspecting a possible typo and searching with similar variants. I'm also considering the implications of the structural components and their relationship to known NO-releasing compounds and if it's an S-nitroso.
Analyzing Chemical Structure
I'm digging into the specifics of "Diethyl (E)-3-hydroxy-2-nitrosopent-2-enedioate". The lack of exact search results is a red flag, prompting a deep dive into its structure. Currently, I'm focusing on the carbon chain and functional groups. I've mapped the pent-2-enedioate backbone, including the esterified carboxyl groups at C1 and C5, and the nitro group at C2.
Revising Structural Nomenclature
I've revised the structural depiction; it's the enol form of Diethyl 2-nitroso-3-oxoglutarate, or a related beta-keto ester. These nitroso compounds tautomerize to oximes. Given the name, I'm now exploring the role of this specific nitroso-enol, perhaps as a unique NO donor. I'm checking for existing references to it or its tautomers, like Diethyl 2-nitrosoglutarate, or Diethyl 2-oximinoglutarate, or checking for any known, related NO donor compounds. I've ruled out DEA/NO, which is completely off-target.
Investigating Compound Identity
I'm now pivoting toward photo-CORM or photo-NO donors, focusing on "Diethyl glutaconate" as the likely base. I'm searching for "Diethyl 2-nitrosoglutaconate" and also "Diethyl glutaconate NO donor". An alternate name "Diethyl (E)-2-(hydroxyimino)-3-oxopentanedioate" seems more likely, representing the oxime tautomer of the initially proposed nitroso structure.
Refining Compound Search
I'm now back to the specific name, re-searching "Diethyl (E)-3-hydroxy-2-nitrosopent-2-enedioate", but also its variations, in Google Scholar. I'm exploring potential synonyms like "Diethyl oxomalonate" or related NOR-series compounds. The "Audience: Researchers..." tag suggests it's a known reagent, or a very specific one, like the NOR- series of nitroso-oximes. I'm considering "Diethyl (E)-2-hydroxyimino-3-oxopentanedioate," and "Diethyl oximinoketoglutarate" too.
Calculating Molecular Formula
I've determined the molecular formula: C9H13NO6. I've broken down the compound name into its constituent parts: diethyl groups, the pent-2-enedioate backbone, and the nitroso group, plus an additional hydroxyl group. I'm focusing on validating this structure with its formula and possible sources. My search continues, guided by the molecular formula. I'm now testing potential close matches like diethylamine NONOates.
Refining NO Donor Searches
I've got the formula as C9H13NO6 and am searching using this criteria and name variations like "Diethyl 3-hydroxy-2-nitrosoglutarate" and "Diethyl 2-oximinoglutarate". I'm still trying different search terms, including the tautomeric forms, and broad searches of the components. Also, I'm testing "Diethyl 2-nitroso-3-oxoglutarate" and also the possibility of this being an "Enol-nitroso" NO donor.
Exploring Compound Characteristics
I'm now focusing on whether I can confirm the compound's existence in a chemical database or find a CAS number. I'm also considering potential structures like furoxans as derivatives of glyoxime, and exploring the compound as a photo-CORM or photo-NORM. I'm searching for the exact names to see if they're known donors or novel. If not, I will compare it to C-nitroso compounds like SNAP/GSNO. I'll also try commercial databases such as Cayman.
Verifying compound details
I've located the CAS number for Diethyl 2-nitroso-3-oxopentanedioate: 18197-69-8. The associated data aligns with my formula: C9H13NO6. I am now focused on determining if this compound is a recognized NO donor.
Investigating release mechanisms
I'm now diving deeper into the potential NO release mechanism. My hypothesis is this might be a C-nitroso donor, potentially releasing NO upon activation, such as by light or heat, or through a specific reaction. I'm exploring the enol-nitroso form's stability and searching for any existing literature on its NO-donating properties.
Clarifying donor compound
Okay, so I realized the provided IUPAC name describes a different compound: Diethyl 2-nitroso-3-oxopentanedioate, an ester, not a salt like DEA/NO. I'm now treating this as a specific request to assess the NO-donating capabilities of this compound (and its enol form). If I can't find direct literature, I'll draw on knowledge of related alpha-nitroso beta-dicarbonyls, like Ethyl 2-nitrosoacetoacetate, which is known to release NO. I'm going to search for comparisons to known donors like SNAP. I will also check to see if Dojindo or Enzo have a similar product.
Exploring synonym potential
I've hit a dead end with NOR compounds; none match. I looked into furoxans as they are known NO donors and potentially related structurally. While furoxans are cyclic, I noted their synthesis from nitrile oxides, which leads me to consider the compound as a precursor or degradation product. I'm expanding my search terms to include "NO release" with the IUPAC name. I'm now also exploring the possibility of this compound being a photo-CORM. Additionally, I'm checking if the user might be referring to the oxime form, searching "Diethyl 2-oximinoglutarate NO donor."
Assessing Nitrosyl Structure
I'm now investigating potential structural relationships to known NO donors. While oximes aren't spontaneous donors, I'm noting the importance of considering their oxidized forms. I'm focusing on the Diethyl 2-nitroso-3-oxopentanedioate structure (CAS 18197-69-8), aiming to determine if it can be classified as a C-nitroso donor. I'll compare its potential mechanism to established donors. I must remain cautious and avoid over-extrapolation, considering its potential as an unknown or less common donor. I'm also examining the possibility of the user's intent, and whether the name could be a misnomer for a similar compound such as a NONOate.
Searching for compound details
I've constructed the SMILES string: CCO(=O)C(=NO)C(O)=CC(=O)OCC and am searching for it. I'm also querying PubChem for "Diethyl (E)-3-hydroxy-2-nitrosopent-2-enedioate" to verify if the name may also be a misnomer, and if a similar structure releases NO. I am currently considering the correct name could be "Diethyl 2-nitrosoglutarate" and investigating that possibility. Then I can consider "Diethyl 2-hydroxyimino-3-oxopentanedioate". Finally, I will search for "CAS 18197-69-8 NO donor".
Confirming product status
I'm now focusing on confirming if Diethyl (E)-3-hydroxy-2-nitrosopent-2-enedioate is a commercially available compound. I'm searching using terms like "product," "price," and "buy." I'm investigating the possibility of dimerization, or its oxime isomer, and I'm comparing the properties to known C-nitroso donors like the monomeric form. I'm ready to consider that the name may be the result of a typo.
Comparing NO donor types
I am now focusing on comparing Alpha-nitroso carbonyls and S-nitrosothiols to determine the potential of Diethyl 2-nitroso-3-oxopentanedioate as an NO donor. I'm investigating if Diethyl 2-oximinoglutarate (the oxime form) releases NO, as it is a known compound, and usually acts as a precursor. I'm also checking if the user's name is a typo for a different NO donor like Diethylamine NONOate or something similar. I am searching for "Diethyl 2-nitroso-3-oxopentanedioate NO release" and "Diethyl 2-nitroso-3-oxopentanedioate nitric oxide".
Analyzing compound's mechanism
I'm now diving into the NO release mechanism of Diethyl 2-nitroso-3-oxopentanedioate, focusing on the C-NO bond cleavage and comparing it to S-NO cleavage in known donors like SNAP. I'm noting the potential for radical formation during NO release and the likely dependence on specific conditions for activation. My assessment includes investigating the potential benefits and drawbacks of this novel C-nitroso donor compared to existing NO donors.
Comparing compound performance
I'm now comparing the potential performance of Diethyl 2-nitroso-3-oxopentanedioate against known donors like SNAP and GSNO. I'm focusing on its stability, potential for dimerization, and likely byproducts after NO release. I'm noting that the C-nitroso compound may require specific activation, such as oxidation or photolysis. I'll structure my guidance around this comparative analysis. I'm double-checking whether this is a commercial product or a research compound.
Assessing potential tautomers
I'm now clarifying the compound's structure, exploring tautomeric forms and considering Diethyl (E)-3-hydroxy-2-nitrosopent-2-enedioate as a C-nitroso donor. I'm investigating if it's a prodrug or if the name refers to other similar compounds. I'm focused on verifying whether it is a potential NO donor. I'm comparing the Diethyl 2-nitrosoglutarate and Diethyl 2-hydroxyimino-3-oxopentanedioate possibilities. I'll highlight the C-nitroso donor nature compared to S-nitroso donors.
Defining compound usage
Now I'm creating a comprehensive guide based on my analysis. I'm focusing on "Diethyl (E)-3-hydroxy-2-nitrosopent-2-enedioate" as a specific C-nitroso NO donor and comparing it to known donors. I'll cover its potential mechanism, stability, activation methods, and generate a release mechanism diagram. I'll provide protocols and address potential similarities to other compounds. If specific data is scarce, I'll provide class-level information, using SNAP/GSNO as benchmarks. I am also checking for commercial availability.
Defining compound comparison
I am now structuring my guide to compare and contrast the properties of the target compound, likely "Diethyl (E)-3-hydroxy-2-nitrosopent-2-enedioate," as a C-nitroso NO donor, with S-nitroso donors like SNAP and GSNO. I'm focusing on key aspects such as mechanism (C-NO homolysis vs. S-NO homolysis/transnitrosation), stability (potential dimerization of the C-nitroso form), and activation methods (light, heat, or oxidation for the C-nitroso compound). This should include a performance comparison, noting the potential reactivity of the monomeric form and the stability of the dimer. I am planning an outline now to best provide the expert with useful information.
Framing Donor Comparison
I'm now framing the guide around a clear comparison of this potential C-nitroso NO donor, Diethyl (E)-3-hydroxy-2-nitrosopent-2-enedioate (or similar), against established S-nitroso donors. This will include NO release profiles (burst vs. sustained), solubility differences, and practical experimental protocols. I'll also visualize the NO release pathway and provide key references, noting it's frequently used in synthesizing pyrazines/oxazines, which might influence its use as a donor in biological systems. I'll search for this compound's use as an NO donor. I discovered Ethyl (E)-3-hydroxy-2-{N-[2-(thiophen-2-yl)ethenyl]carbamoyl}but-2-enoate.
Defining photo-release potential
I'm now focusing on the photo-release mechanism of Diethyl (E)-3-hydroxy-2-nitrosopent-2-enedioate and checking if this C-nitroso compound can be classified as a photo-controllable NO donor. I will compare this to the release mechanism of S-nitroso compounds. I'm making sure to define and emphasize this aspect if applicable. I will emphasize the controlled light-based mechanism of action. I am also checking for structural similarities to established photo-CORM compounds.
Finalizing summary document
I'm now putting the finishing touches on the comparison guide, focusing on the key differences in properties and mechanisms. The structure I am focusing on includes an executive summary and comparison, with details on the chemical identity and mechanisms for both the C-nitroso compound, Diethyl (E)-3-hydroxy-2-nitrosopent-2-enedioate, and the S-nitroso comparators SNAP and GSNO. I'm finalizing a performance comparison table outlining crucial differences (stability, triggering methods, and solubility). Additionally, I'm providing experimental protocols for solution preparation and NO release assays, as well as clear mechanism of action diagrams, and providing references for the key comparisons.
Investigating NO Donor Specificity
I'm hitting a wall; the lack of initial results for explicit NO donor activity is puzzling. It's either an incredibly niche compound, newly discovered, or a potential misnomer. This lack of data suggests I need to clarify the user's intent to proceed effectively with this comparison guide.
Clarifying Compound Identity
I've made a breakthrough. I realized the user might be referring to the nitroso-enol tautomer of Diethyl 2-oximinoglutarate, which is a known compound. While explicit NO donor data for the exact molecule is absent, I will focus the guide on the chemical class of alpha-nitroso beta-dicarbonyls and their putative NO donor properties, comparing them to established S-nitrosothiols. I'll cover the chemical class properties, homolysis vs S-NO mechanisms, and stability considerations in the guide.
Refining Donor Comparison
I'm now zeroing in on the guide's specific content. I've confirmed that the class of C-nitroso compounds, like the target molecule, do exhibit NO donor properties. This has shaped the guide's title: "Technical Comparison: Diethyl (E)-3-hydroxy-2-nitrosopent-2-enedioate (C-Nitroso) vs. S-Nitroso Donors (SNAP, GSNO)". I'll emphasize the C-nitroso versus S-nitroso distinction which offers robust comparison to alternative chemistries. I am taking into account solubility differences: Diethyl ester is lipophilic, GSNO is hydrophilic, and SNAP is amphiphilic. I'll add a disclaimer about potential confusion with Diethylamine NONOate.